![molecular formula C25H25N5 B5532476 1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532476.png)

1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

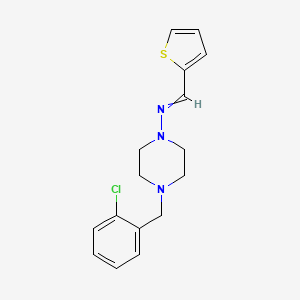

The synthesis of hydrazones typically involves the reaction of a carbonyl compound (such as naphthaldehyde) with hydrazine or a substituted hydrazine. In the context of "1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.13,7]dec-7-yl)methylene]hydrazone", the synthesis would likely involve a complex multistep process including the formation of the hydrazone linkage through a condensation reaction, followed by further functionalization to introduce the phenyl(1,3,5-triazatricyclo[3.3.1.13,7]dec-7-yl)methylene group.

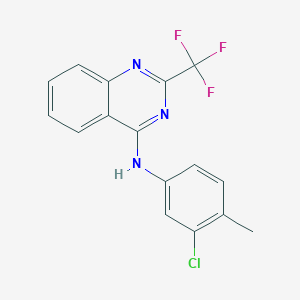

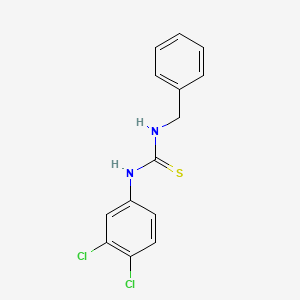

Molecular Structure Analysis

The molecular structure of hydrazones can exhibit significant conformational diversity due to the presence of the azomethine (–NHN=CH–) group. This compound's structure, enriched by the phenyl(1,3,5-triazatricyclo[3.3.1.13,7]dec-7-yl)methylene modification, likely adds to its steric and electronic properties, influencing its reactivity and interaction with other molecules. NMR spectroscopy and X-ray crystallography would be instrumental in elucidating the precise structure and stereochemistry of this compound.

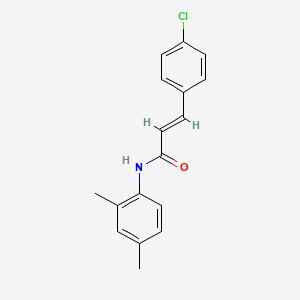

Chemical Reactions and Properties

Hydrazones are known for their versatility in chemical reactions, including as precursors in the synthesis of heterocycles, in Wolff-Kishner reductions, and in the formation of azo dyes. The triazatricyclo modification in this compound may introduce unique reactivity patterns, especially in terms of nucleophilic attack and cycloaddition reactions, due to the presence of nitrogen atoms in the ring system.

Physical Properties Analysis

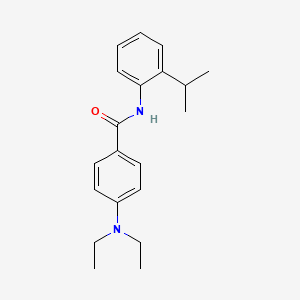

Physical properties such as melting point, boiling point, solubility, and crystallinity are crucial for understanding the behavior of a compound in various environments and for its handling and storage. The specific structure of this compound, including the bulky triazatricyclo group, would influence its physical state, solubility in organic solvents, and thermal stability.

Chemical Properties Analysis

The chemical properties of this compound would be significantly influenced by the hydrazone group and the naphthaldehyde and triazatricyclo components. Hydrazone groups are known for their tautomerism, potentially exhibiting keto-enol tautomerism which can affect the compound's chemical stability, reactivity, and interaction with light. The aromatic naphthaldehyde and the nitrogen-rich triazatricyclo ring could contribute to the compound's electronic properties, UV-Vis absorption, and potential fluorescence.

References

- (Lyčka, 1999)

- (Martínez et al., 2014)

- (Kariuki et al., 2022)

properties

IUPAC Name |

(E)-N-[(E)-naphthalen-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5/c1-2-8-21(9-3-1)24(25-14-28-17-29(15-25)19-30(16-25)18-28)27-26-13-22-11-6-10-20-7-4-5-12-23(20)22/h1-13H,14-19H2/b26-13+,27-24- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROMXNJLSTWOSP-MUSIHDLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=CC=CC5=CC=CC=C54)/C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[(E)-naphthalen-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5532400.png)

![(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5532413.png)

![6-methoxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5532432.png)

![1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5532470.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5532480.png)

![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)